2-(3-methyl-4-nitrobenzoyl)-N-(2-phenylethyl)hydrazinecarbothioamide
Overview
Description
2-(3-methyl-4-nitrobenzoyl)-N-(2-phenylethyl)hydrazinecarbothioamide, also known as MNPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNPT is a member of the hydrazinecarbothioamide family of compounds, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties. In
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-nitrobenzoyl)-N-(2-phenylethyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth and survival. 2-(3-methyl-4-nitrobenzoyl)-N-(2-phenylethyl)hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. 2-(3-methyl-4-nitrobenzoyl)-N-(2-phenylethyl)hydrazinecarbothioamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(3-methyl-4-nitrobenzoyl)-N-(2-phenylethyl)hydrazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation and induction of apoptosis. 2-(3-methyl-4-nitrobenzoyl)-N-(2-phenylethyl)hydrazinecarbothioamide has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its antitumor activity.
Advantages and Limitations for Lab Experiments
2-(3-methyl-4-nitrobenzoyl)-N-(2-phenylethyl)hydrazinecarbothioamide has several advantages for use in lab experiments, including its potent antitumor activity and ability to induce apoptosis in cancer cells. However, 2-(3-methyl-4-nitrobenzoyl)-N-(2-phenylethyl)hydrazinecarbothioamide also has several limitations, including its relatively low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for research on 2-(3-methyl-4-nitrobenzoyl)-N-(2-phenylethyl)hydrazinecarbothioamide, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential applications in combination therapy with other cancer treatments. Additionally, further studies are needed to evaluate the safety and toxicity of 2-(3-methyl-4-nitrobenzoyl)-N-(2-phenylethyl)hydrazinecarbothioamide in vivo, as well as its potential applications in other areas of scientific research, such as antiviral and antimicrobial therapy.
Scientific Research Applications
2-(3-methyl-4-nitrobenzoyl)-N-(2-phenylethyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. 2-(3-methyl-4-nitrobenzoyl)-N-(2-phenylethyl)hydrazinecarbothioamide has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. 2-(3-methyl-4-nitrobenzoyl)-N-(2-phenylethyl)hydrazinecarbothioamide has also been shown to inhibit cancer cell proliferation and induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-[(3-methyl-4-nitrobenzoyl)amino]-3-(2-phenylethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-12-11-14(7-8-15(12)21(23)24)16(22)19-20-17(25)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,22)(H2,18,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRPPBHLXWETBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NNC(=S)NCCC2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-methyl-4-nitrophenyl)carbonyl]-N-(2-phenylethyl)hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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